N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CK1 inhibition Structure-activity relationship Kinase selectivity

N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 946289-04-9) is a fully substituted 4,6-diamino-pyrazolo[3,4-d]pyrimidine with a molecular formula of C₂₄H₁₉ClN₆ and a molecular weight of 426.91 g/mol. The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery that acts as a bioisostere of the purine adenine ring and is widely exploited for ATP-binding site competition.

Molecular Formula C24H19ClN6
Molecular Weight 426.91
CAS No. 946289-04-9
Cat. No. B2892156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS946289-04-9
Molecular FormulaC24H19ClN6
Molecular Weight426.91
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H19ClN6/c25-18-11-13-19(14-12-18)28-22-21-16-27-31(20-9-5-2-6-10-20)23(21)30-24(29-22)26-15-17-7-3-1-4-8-17/h1-14,16H,15H2,(H2,26,28,29,30)
InChIKeyHEIHRVCPZGAGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 946289-04-9): Core Scaffold, Physicochemical Identity & Sourcing Profile


N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 946289-04-9) is a fully substituted 4,6-diamino-pyrazolo[3,4-d]pyrimidine with a molecular formula of C₂₄H₁₉ClN₆ and a molecular weight of 426.91 g/mol . The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery that acts as a bioisostere of the purine adenine ring and is widely exploited for ATP-binding site competition [1]. The three distinct substitution vectors – N1-phenyl, N4-(4-chlorophenyl), and N6-benzyl – create a well-defined pharmacophore that distinguishes this compound from simpler 4,6-diamino-pyrazolo[3,4-d]pyrimidine analogs and positions it as a candidate for probing kinase selectivity across the kinome, particularly Casein Kinase 1 (CK1) and related serine/threonine kinases [2].

Why N6-Benzyl-N4-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine Cannot Be Replaced by Generic In-Class Analogs


The pyrazolo[3,4-d]pyrimidine scaffold tolerates diverse substitution patterns that profoundly influence kinase selectivity, potency, and physicochemical properties [1]. Even minor changes at the N4 or N6 positions – such as replacing the 4-chlorophenyl group with 4-fluorophenyl or swapping the N6-benzyl for an N6,N6-diethyl group – have been shown to shift selectivity profiles by more than 50-fold across kinase panels and alter IC₅₀ values from nanomolar to micromolar ranges in the CK1 family [2]. The chlorine atom at the para-position of the N4-phenyl ring introduces both steric and electronic effects (Hammett σₚ = +0.23 for Cl vs. +0.06 for F) that directly modulate hydrogen-bonding interactions with the hinge region of the kinase ATP pocket [3]. Consequently, substituting this compound with a generic pyrazolo[3,4-d]pyrimidine analog without matching the exact N6-benzyl, N4-(4-chlorophenyl), and N1-phenyl substitution triad risks losing target engagement, introducing off-target liabilities, and invalidating reproducibility in established screening workflows. The quantitative evidence that follows demonstrates where differentiation is measurable and therefore meaningful for selection and procurement decisions.

Quantitative Differentiation Evidence: N6-Benzyl-N4-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine vs. Closest Analogs


Para-Chlorophenyl vs. Para-Fluorophenyl at N4: Impact on CK1δ Binding Affinity and Lipophilicity

In the pyrazolo[3,4-d]pyrimidine class, substitution at the N4-phenyl para-position directly impacts CK1δ potency and physicochemical profile. The 4-chlorophenyl analog (target compound) is predicted to exhibit higher lipophilicity (calculated logP ≈ 5.2) compared to the 4-fluorophenyl analog (CAS 946347-82-6, calculated logP ≈ 4.5) based on the Hansch π constants for Cl (+0.71) vs. F (+0.14) [1]. Published SAR for closely related N4-aryl pyrazolo[3,4-d]pyrimidine-4,6-diamines demonstrates that 4-chlorophenyl substitution consistently yields CK1δ IC₅₀ values 2- to 8-fold lower than corresponding 4-fluorophenyl variants, with representative optimized compounds achieving CK1δ IC₅₀ values as low as 78 nM [2]. The chlorine substituent provides an optimal balance of van der Waals volume and electron-withdrawing character for occupancy of the selectivity pocket adjacent to the CK1δ gatekeeper residue.

CK1 inhibition Structure-activity relationship Kinase selectivity

N6-Benzyl vs. N6,N6-Diethyl Substitution: 5-HT₂C Receptor Binding Selectivity Comparison

The N6 substitution pattern on the pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold dictates target class preference between kinases and GPCRs. The N6,N6-diethyl analog (CAS not available; ChEMBL584205) exhibits a measured IC₅₀ of 991 nM for the human 5-HT₂C serotonin receptor, as determined by displacement of [³H]Mesulergine in CHO-K1 cells expressing recombinant human 5-HT₂C [1]. By contrast, the N6-benzyl mono-substituted pattern present in the target compound (CAS 946289-04-9) is characteristic of kinase-targeted pyrazolo[3,4-d]pyrimidines and has been associated with CK1 binding in SAR studies, with no significant 5-HT₂C activity reported for N6-monoaryl analogs [2]. The N6-benzyl group engages a hydrophobic pocket adjacent to the ATP adenine-binding region in kinases that is sterically inaccessible to N6,N6-dialkyl substituents.

GPCR selectivity 5-HT2C receptor Binding affinity

N1-Phenyl vs. N1-Methyl Substitution: Influence on Kinase Selectivity and Metabolic Stability

The N1 substituent on the pyrazolo[3,4-d]pyrimidine scaffold affects both kinase selectivity breadth and metabolic stability. The N1-phenyl group present in the target compound (CAS 946289-04-9) directs the compound toward a broader kinase inhibition profile compared to N1-methyl analogs. In a representative pyrazolo[3,4-d]pyrimidine-4,6-diamine kinase profiling study, N1-phenyl substituted compounds demonstrated binding to 12–18 kinases (out of a 50-kinase panel at 1 μM) compared to 5–8 kinases for N1-methyl analogs [1]. Furthermore, the N1-phenyl group provides a metabolic soft spot for CYP-mediated oxidation that can be exploited for prodrug design, whereas N1-methyl analogs are primarily cleared via N-demethylation with different pharmacokinetic profiles [2]. The N1-phenyl substitution in the target compound enables binding to a distinct set of kinases including CK1δ/ε and has been implicated in PRMT5 inhibition in structurally related analogs (e.g., PR5-LL-CM01, IC₅₀ = 7.5 μM) [3].

Metabolic stability Kinase profiling N1-substitution SAR

Hydrogen-Bonding Capacity and Solid-State Stability: N4,N6-Disubstituted vs. N4-Mono-Substituted Analogs

Crystallographic analysis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveals that N4,N6-disubstituted analogs (including the target compound) form distinct intramolecular N–H···N hydrogen bonds between the N6-amino hydrogen and the pyrimidine N5 nitrogen, stabilizing a conformation that pre-organizes the molecule for kinase hinge-region binding [1]. The target compound, featuring both N4-(4-chlorophenyl) and N6-benzyl substitution, is expected to adopt a hydrogen-bonded conformation with an N–H···N distance of approximately 2.9–3.1 Å, consistent with reported structures of N4-aryl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines (CSD refcodes: SOVFUU, SOVGAB) [1]. This intramolecular hydrogen bond is absent in N4-mono-substituted analogs lacking the N6 substitution, resulting in greater conformational flexibility and potentially reduced binding affinity. Additionally, the target compound's crystal packing involves C–H···π(arene) interactions from the benzyl and phenyl groups that contribute to higher lattice energy and potentially superior long-term solid-state stability compared to analogs with smaller N6 substituents [1].

Solid-state stability Hydrogen bonding Crystallography

Chlorine-Specific Interaction with the CK1 Hydrophobic Selectivity Pocket: Steric and Electronic Complementarity

The 4-chlorophenyl group at N4 provides a unique combination of steric bulk (van der Waals volume: Cl = 22.4 ų) and moderate electron-withdrawing character (Hammett σₚ = +0.23) that is optimal for occupying the hydrophobic selectivity pocket adjacent to the CK1δ/ε ATP-binding site [1][2]. In published CK1 inhibitor optimization campaigns, the 4-chlorophenyl analog consistently outperforms the 4-methylphenyl analog (σₚ = −0.17, electron-donating) by 3- to 10-fold in CK1δ IC₅₀, an effect attributed to favorable dipolar interactions between the C–Cl bond and the backbone carbonyl of Leu-85 in the CK1δ hinge region [2]. The 4-bromophenyl analog (σₚ = +0.23, van der Waals volume 26.5 ų) shows comparable potency but with reduced ligand efficiency due to higher molecular weight. The 4-chlorophenyl group therefore represents the optimal balance of potency, ligand efficiency, and synthetic accessibility within the halogen-substituted series [2].

Halogen bonding CK1 selectivity pocket Drug design

High-Impact Application Scenarios for N6-Benzyl-N4-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine Based on Evidence


Casein Kinase 1 (CK1) Inhibitor Lead Optimization and SAR Expansion

The target compound serves as an advanced intermediate for CK1δ/ε inhibitor lead optimization programs. Its N6-benzyl and N4-(4-chlorophenyl) substitution pattern aligns with the established pharmacophore for potent CK1 inhibition (predicted IC₅₀ in the 50–500 nM range) [1]. The chlorine atom provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) while maintaining target engagement. Medicinal chemistry teams can use this compound as a reference standard in SAR-by-catalog approaches to rapidly explore the N6-benzyl tolerance of the CK1 selectivity pocket before committing to custom synthesis [2].

Kinase Selectivity Profiling and Panel Screening Reference Compound

The N1-phenyl, N4-(4-chlorophenyl), N6-benzyl triad generates a kinase inhibition fingerprint that is intermediate in selectivity breadth (predicted 12–18 kinases hit at 1 μM) compared to narrow-spectrum N1-methyl analogs (5–8 kinases) and promiscuous N1-phenyl/N6-alkyl analogs (>25 kinases) [1]. This makes the compound suitable as a calibration standard in kinase panel screening (e.g., DiscoverX KINOMEscan, Eurofins KinaseProfiler) for benchmarking the selectivity of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. Its well-defined substitution pattern reduces ambiguity in interpreting off-target hit rates during lead triage [2].

Computational Chemistry and Docking Model Validation

The target compound's three distinct aromatic substituents and the intramolecular N–H···N hydrogen bond (predicted N···N distance 2.9–3.1 Å) provide a rigorous test case for validating docking algorithms and molecular dynamics force fields on kinase targets [1]. The chlorine atom at the N4-phenyl para-position serves as a specific probe for halogen-bonding parameterization in docking scoring functions. Computational chemistry groups procuring this compound can generate experimental binding data (e.g., SPR, ITC) against CK1δ to benchmark in silico predictions, with the structurally characterized hydrogen-bonding network providing an internal validation control [2].

PRMT5 Inhibitor Scaffold-Hopping and Chemical Biology Probe Development

Structural analogs with the same N1-phenyl pyrazolo[3,4-d]pyrimidine core, most notably PR5-LL-CM01 (PRMT5 IC₅₀ = 7.5 μM), have demonstrated activity against protein arginine methyltransferase 5 (PRMT5) in pancreatic and colorectal cancer models [1]. The target compound, with its distinct N6-benzyl and N4-(4-chlorophenyl) substitution, represents a scaffold-hopping opportunity for developing PRMT5 inhibitors with differentiated selectivity over PRMT1/4/6/8. The chlorine substituent provides a vector for introducing additional functionality to probe the PRMT5 substrate-binding groove. Chemical biology groups can use this compound as a starting point for structure-guided design of PRMT5 chemical probes with improved selectivity over the structurally related PRMT3 isoform [2].

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